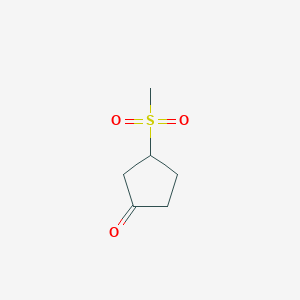

3-Methanesulfonylcyclopentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

3-methylsulfonylcyclopentan-1-one |

InChI |

InChI=1S/C6H10O3S/c1-10(8,9)6-3-2-5(7)4-6/h6H,2-4H2,1H3 |

InChI Key |

BZTANLMBSJZGFK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CCC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methanesulfonylcyclopentan 1 One

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of the methanesulfonyl group onto a cyclopentanone (B42830) or cyclopentenone precursor. These methods are often favored for their atom economy and straightforward nature.

Alpha-Sulfonylation of Cyclopentanone Precursors

The direct sulfonylation at the alpha-position of cyclopentanone presents a challenge due to the regioselectivity between the α- and α'-positions. However, the conjugate addition of a sulfinate salt to an α,β-unsaturated ketone is a highly effective method. The Michael addition of sodium methanesulfinate (B1228633) to 2-cyclopenten-1-one (B42074) provides a direct and efficient route to 3-methanesulfonylcyclopentan-1-one (B6148252). This reaction, a classic example of conjugate addition, involves the attack of the soft nucleophilic sulfinate anion to the β-carbon of the enone system. princeton.eduresearchgate.net

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or water, and can be catalyzed by a base. The general mechanism involves the formation of an enolate intermediate which is subsequently protonated to yield the final product.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2-Cyclopenten-1-one, Sodium Methanesulfinate | Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol) | This compound | Good | researchgate.net |

Regioselective Introduction of the Methanesulfonyl Group

Achieving regioselective sulfonylation at the 3-position of a saturated cyclopentanone ring is less direct. One potential, though less common, strategy could involve the generation of a specific enolate of cyclopentanone, for example, through the use of a bulky base, followed by trapping with a methanesulfonylating agent. However, controlling the regioselectivity of enolate formation in a symmetrical ketone like cyclopentanone is inherently difficult.

A more practical approach to achieve regioselectivity involves the use of a pre-functionalized cyclopentanone. For instance, the reaction of a 3-halocyclopentanone with sodium methanesulfinate could, in principle, yield the desired product through a nucleophilic substitution reaction.

Ring-Closing Strategies

Ring-closing strategies offer an alternative approach where the cyclopentanone ring is formed from an acyclic precursor that already contains the methanesulfonyl group. These methods are particularly useful for creating substituted cyclopentanones with a high degree of control over the substituent placement.

Intramolecular Cyclization Reactions Involving Sulfone-Containing Precursors

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters in the presence of a base. nih.govfiveable.mepressbooks.pubnih.govmasterorganicchemistry.comvaia.com This methodology can be adapted to synthesize this compound. The key precursor for this approach would be a diester containing a methanesulfonyl group at the appropriate position, such as diethyl 3-(methylsulfonyl)adipate.

Treatment of this diester with a strong base, like sodium ethoxide, would initiate an intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would then yield the target molecule, this compound. The stability of five-membered rings makes the formation of the cyclopentanone ring favorable. pressbooks.pubnih.gov

| Precursor | Reagents and Conditions | Intermediate | Final Product | Reference |

| Diethyl 3-(methylsulfonyl)adipate | 1. Sodium Ethoxide (Dieckmann Condensation) 2. H3O+, heat (Hydrolysis & Decarboxylation) | Ethyl 2-oxo-4-(methylsulfonyl)cyclopentane-1-carboxylate | This compound | nih.gov, nih.gov |

Another potential intramolecular cyclization involves the reaction of γ-keto sulfones. nih.govrsc.orgresearchgate.netrsc.orgnih.gov While typically used for the synthesis of other ring systems, the appropriate substitution pattern on a γ-keto sulfone could potentially lead to the formation of a five-membered ring through an intramolecular aldol-type reaction.

[X+Y] Annulation Methods for Cyclopentanone Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a versatile entry to cyclopentanones. [3+2] cycloaddition reactions are particularly relevant for the synthesis of five-membered rings. For instance, the reaction of a sulfonyl-substituted allene (B1206475) with a suitable two-carbon component, such as a keto-ester equivalent, could lead to the formation of the cyclopentanone ring with the desired substitution pattern. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, can also be conceptually applied, although it leads to six-membered rings. However, subsequent ring contraction or modification could potentially yield the desired cyclopentanone. It is noteworthy that sulfonyl groups can act as masked functionalities in cycloaddition reactions. nih.gov

Functional Group Interconversions on Pre-existing Cyclopentanone Systems

This strategy relies on the modification of a functional group already present on a cyclopentanone ring to install the methanesulfonyl moiety. This approach is often practical when suitable functionalized cyclopentanones are readily available.

A common precursor for this approach is 3-hydroxycyclopentanone. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. mdpi.com The resulting sulfonate ester can then undergo a nucleophilic substitution reaction with a source of the methanesulfonyl group, such as sodium methanesulfinate, to afford this compound. The reactivity of leaving groups generally follows the order: triflate > tosylate > mesylate. masterorganicchemistry.com

Alternatively, a 3-halocyclopentanone, such as 3-bromocyclopentanone, can be directly subjected to nucleophilic substitution with sodium methanesulfinate. The success of this reaction depends on the reactivity of the halide and the nucleophilicity of the sulfinate. masterorganicchemistry.com

| Precursor | Reagents and Conditions | Product | Reference |

| 3-Hydroxycyclopentanone | 1. Methanesulfonyl chloride, Pyridine 2. Sodium methanesulfinate | This compound | mdpi.com |

| 3-Bromocyclopentanone | Sodium methanesulfinate, Solvent (e.g., DMF) | This compound | masterorganicchemistry.com |

Oxidation of Sulfide (B99878) or Sulfoxide (B87167) Precursors to the Sulfone

A prominent and straightforward method for synthesizing β-keto sulfones is the oxidation of the corresponding β-keto sulfide or β-keto sulfoxide. researchgate.net This pathway involves a two-step sequence starting from a suitable precursor.

The initial step would be the synthesis of 3-(methylthio)cyclopentan-1-one. This can be achieved through several methods, including the Michael addition of methanethiol (B179389) to cyclopent-2-en-1-one. The subsequent and crucial step is the oxidation of the sulfide to the sulfone. This transformation requires careful selection of oxidizing agents to ensure complete oxidation to the sulfone without unwanted side reactions.

A variety of oxidizing agents are effective for this purpose. Hydrogen peroxide is a common and environmentally benign choice, often used in conjunction with a catalyst or in a suitable solvent like acetic acid to promote the reaction. nih.govmdpi.com Other potent oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency in oxidizing sulfides to sulfones. organic-chemistry.orgnih.gov Oxone®, a potassium triple salt, also serves as a powerful and convenient oxidant for this transformation. orientjchem.org

The reaction can proceed through the intermediate 3-(methylsulfinyl)cyclopentan-1-one (a sulfoxide). In some cases, the oxidation can be controlled to selectively produce the sulfoxide. nih.govacs.orgorganic-chemistry.org However, for the synthesis of the target sulfone, reaction conditions are typically adjusted to drive the oxidation to completion. mdpi.com The choice of oxidant and reaction conditions can influence the yield and purity of the final product. researchgate.net

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with a metal catalyst (e.g., Tantalum carbide) | "Green" oxidant, readily available. nih.govmdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) at 0 °C to room temperature | High efficiency, reliable. organic-chemistry.orgorganic-chemistry.org |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | Powerful, easy to handle solid. orientjchem.org |

Modification of Existing Ketone Derivatives

An alternative synthetic strategy involves the introduction of the methanesulfonyl group onto a pre-existing cyclopentanone ring system. A common approach in this category is the Michael addition of a sulfinate salt to an α,β-unsaturated ketone. nih.govsemanticscholar.org

In this context, cyclopent-2-en-1-one would serve as the ideal starting material. The reaction would involve the conjugate addition of sodium methanesulfinate (CH₃SO₂Na) to the double bond of cyclopent-2-en-1-one. This reaction directly establishes the desired carbon-sulfur bond at the β-position relative to the carbonyl group, yielding this compound. This method is often favored for its directness and efficiency in forming the β-keto sulfone linkage. nih.govsemanticscholar.org

Other methods for synthesizing β-keto sulfones, which could be adapted for this specific target, include the reaction of enolates or enol ethers of cyclopentanone with a source of electrophilic "CH₃SO₂⁺". However, these methods can be less direct than the Michael addition approach.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield, and scalability. Both the oxidation of a sulfide precursor and the Michael addition of a sulfinate salt present viable pathways, each with its own set of advantages and disadvantages.

Efficiency and Atom Economy Considerations

Atom economy is a key principle in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgrsc.org

The Michael addition of sodium methanesulfinate to cyclopent-2-en-1-one is, in principle, a highly atom-economical reaction. It is an addition reaction where all the atoms of the reactants are incorporated into the final product, leading to minimal waste.

Table 2: Theoretical Atom Economy Comparison

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

| Michael Addition | Cyclopent-2-en-1-one + Sodium Methanesulfinate | This compound | None (in an ideal reaction) | High |

| Sulfide Oxidation (using m-CPBA) | 3-(Methylthio)cyclopentan-1-one + m-CPBA | This compound | m-Chlorobenzoic acid | Moderate |

| Sulfide Oxidation (using H₂O₂) | 3-(Methylthio)cyclopentan-1-one + H₂O₂ | This compound | Water | High (but requires excess oxidant) |

Selectivity Control in Synthetic Pathways

Selectivity is a critical consideration in the synthesis of this compound, particularly in the oxidation pathway.

In the oxidation of 3-(methylthio)cyclopentan-1-one, the primary challenge is to achieve complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage. nih.gov Over-oxidation of the ketone is generally not a concern under typical sulfoxidation conditions. The choice of a strong oxidizing agent and appropriate reaction conditions, such as elevated temperature or a suitable catalyst, can ensure the formation of the desired sulfone. mdpi.com Conversely, for the synthesis of the corresponding sulfoxide, milder conditions and a stoichiometric amount of the oxidant are required to prevent over-oxidation to the sulfone. nih.govacs.orgorganic-chemistry.org

The Michael addition route generally offers high regioselectivity, with the nucleophilic sulfinate anion adding specifically to the β-carbon of the α,β-unsaturated system. This predictability is a significant advantage of this method. nih.govsemanticscholar.org

Chemical Reactivity and Transformations of 3 Methanesulfonylcyclopentan 1 One

Reactivity of the Carbonyl Group

The chemical behavior of 3-methanesulfonylcyclopentan-1-one (B6148252) is largely dictated by the reactivity of its constituent functional groups: the carbonyl group of the cyclopentanone (B42830) ring and the sulfonyl group. The carbonyl group, a polar double bond between a carbon and an oxygen atom, serves as a primary site for nucleophilic attack. libretexts.orgbyjus.com This inherent polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to reaction with a wide array of nucleophiles. byjus.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for ketones like this compound. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com This intermediate is then typically protonated to yield an alcohol derivative. byjus.com The reaction can be promoted by either basic or acidic conditions. In a basic medium, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

The carbonyl group of this compound can be readily reduced by hydride reagents to form the corresponding alcohol, 3-methanesulfonylcyclopentan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and sodium borohydride (B1222165) (NaBH4). harvard.eduyoutube.com LAH is a potent and non-selective reducing agent capable of reducing a wide variety of carbonyl-containing functional groups. harvard.edu Sodium borohydride is a milder and more selective reagent, often used for the reduction of aldehydes and ketones. harvard.edu

The resulting alcohol can then undergo further derivatization, such as acetylation, to produce various esters. For instance, the reduction of a similar compound, 1-phenylbutane-1,3-dione, with LAH, followed by acetylation, yielded a mixture of products including the corresponding acetate (B1210297) derivatives. researchgate.net

Table 1: Common Hydride Reducing Agents for Ketones

| Reagent | Formula | Reactivity |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective |

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones |

| Borane Complexes | BH₃·L | Reduces carboxylic acids in the presence of esters |

| Diisobutylaluminum Hydride | (i-Bu)₂AlH | Can reduce esters to aldehydes |

This table is for illustrative purposes and the reactivity of specific reagents can vary based on reaction conditions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.comsigmaaldrich.com The reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup. leah4sci.comlibretexts.org The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it strongly nucleophilic. libretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition breaks the carbon-oxygen pi bond, forming a magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent protonation in an acidic workup step yields the final tertiary alcohol product. masterorganicchemistry.comlibretexts.org A wide variety of Grignard reagents can be prepared and used, allowing for the introduction of diverse alkyl, aryl, and vinyl groups at the carbonyl carbon. d-nb.info

Table 2: Examples of Grignard Reactions with Ketones

| Ketone | Grignard Reagent | Product (after workup) |

| Acetone | Methylmagnesium bromide | 2-Methyl-2-propanol |

| Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexan-1-ol |

| Propanal | Ethylmagnesium bromide | 3-Pentanol |

This table provides general examples of Grignard reactions.

Ketones, including this compound, can react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. byjus.comyoutube.com This reaction is typically reversible and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction often requires acid catalysis to protonate the hydroxyl group of the intermediate, making it a better leaving group. byjus.com

Similarly, reaction with secondary amines can lead to the formation of enamines. The mechanism is analogous, but since the nitrogen of a secondary amine has only one proton, a double bond is formed between the former carbonyl carbon and the adjacent carbon atom.

The formation of imines is a versatile transformation, and various methods have been developed for their synthesis, including reactions catalyzed by Lewis acids and microwave-assisted syntheses. organic-chemistry.orgresearchgate.net Imines themselves can be valuable intermediates in organic synthesis, for example, they can undergo reduction to form secondary amines or be attacked by nucleophiles like Grignard reagents. youtube.combeilstein-journals.orggoogle.com

Enolate Chemistry and Alpha-Functionalization

The presence of protons on the carbon atoms alpha (α) to the carbonyl group in this compound allows for the formation of enolates. Enolates are powerful nucleophiles that play a crucial role in the formation of carbon-carbon bonds. bham.ac.uk

An enolate is formed by the removal of an α-proton by a suitable base. bham.ac.uk The choice of base is critical and determines whether the kinetic or thermodynamic enolate is formed if the ketone is unsymmetrical. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to achieve essentially complete and irreversible deprotonation to form the kinetic enolate. bham.ac.ukprinceton.edu Weaker bases, such as alkoxides, establish an equilibrium and favor the formation of the more stable, thermodynamic enolate. bham.ac.uk

Once formed, the enolate of this compound can react with various electrophiles at the α-carbon. This allows for a wide range of α-functionalization reactions, including alkylations, halogenations, and aldol (B89426) reactions. The sulfonyl group at the 3-position may influence the regioselectivity of enolate formation and the subsequent reactivity due to its electron-withdrawing nature and steric bulk. Specifically, the acidity of the protons at the C2 and C5 positions would be affected.

The reactivity of enolates is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. youtube.comrug.nl For instance, the Michael reaction, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org

Table 3: Common Bases for Enolate Formation

| Base | Formula | Strength | Typical Use |

| Lithium Diisopropylamide | [(CH₃)₂CH]₂NLi | Strong, non-nucleophilic | Kinetic enolate formation |

| Sodium Hydride | NaH | Strong, non-nucleophilic | Thermodynamic enolate formation |

| Potassium tert-Butoxide | (CH₃)₃COK | Strong, bulky | Can favor less hindered proton abstraction |

| Sodium Ethoxide | CH₃CH₂ONa | Weaker, nucleophilic | Thermodynamic enolate formation (equilibrium) |

The choice of base and reaction conditions significantly impacts the outcome of enolate reactions.

Alpha-Alkylation and Arylation Reactions

The presence of the electron-withdrawing sulfone and carbonyl groups enhances the acidity of the protons at the C2 and C5 positions (α-protons), facilitating their removal by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can readily participate in alkylation and arylation reactions, leading to the formation of new carbon-carbon bonds at the α-position.

Alpha-Alkylation:

The α-alkylation of β-ketosulfones is a well-established synthetic methodology. In the context of this compound, the enolate generated by deprotonation can react with various alkylating agents, such as alkyl halides, to introduce an alkyl substituent at the C2 or C5 position. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted derivatives. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly employed to ensure complete enolate formation and minimize side reactions.

Table 1: Examples of Alpha-Alkylation of β-Ketosulfones

| β-Ketosulfone Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylsulfonylacetone | Methyl iodide | NaH | THF | 1-(Phenylsulfonyl)propan-2-one | 85 |

| 2-(Phenylsulfonyl)cyclohexanone | Benzyl bromide | LDA | THF | 2-Benzyl-2-(phenylsulfonyl)cyclohexanone | 78 |

Arylation Reactions:

The introduction of an aryl group at the α-position of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation of ketones is a powerful tool for forming carbon-aryl bonds. In this reaction, the enolate of the β-ketosulfone acts as a nucleophile, coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This methodology provides access to α-aryl-β-ketosulfones, which are valuable synthetic intermediates. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Aldol and Related Condensation Reactions

The enolate of this compound can act as a nucleophile in aldol and related condensation reactions. These reactions involve the addition of the enolate to a carbonyl compound, such as an aldehyde or another ketone, to form a β-hydroxy carbonyl compound (an aldol adduct). The strong electron-withdrawing nature of the sulfone group facilitates enolate formation under basic conditions.

Crossed aldol condensations, where the enolate of this compound reacts with a different carbonyl compound that cannot enolize (e.g., benzaldehyde), are synthetically useful for avoiding self-condensation products. The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde.

Michael Additions as Enolate Equivalents

The enolate of this compound can serve as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction, known as the Michael addition, is a versatile method for forming carbon-carbon bonds. The soft nature of the enolate nucleophile favors 1,4-addition to the conjugated system of the Michael acceptor.

The reaction is typically catalyzed by a base, which generates the enolate in situ. The resulting product is a 1,5-dicarbonyl compound (or a related structure where one carbonyl is replaced by the sulfone group). This transformation is highly valuable in organic synthesis for the construction of complex molecular frameworks.

Table 2: Representative Michael Acceptors for Reactions with β-Ketosulfone Enolates

| Michael Acceptor | General Structure |

|---|---|

| α,β-Unsaturated Ketones | R-CO-CH=CH-R' |

| α,β-Unsaturated Aldehydes | R-CH=CH-CHO |

| α,β-Unsaturated Esters | R-CH=CH-COOR' |

This table lists common classes of Michael acceptors that can potentially react with the enolate of this compound.

Reactivity Pertaining to the Sulfone Moiety

The sulfone group in this compound is not merely a passive functionality; it actively participates in and influences the molecule's reactivity.

Sulfone as an Activating Group in Alpha-Functionalization

As previously discussed, the primary role of the sulfone group is to activate the adjacent methylene (B1212753) groups (C2 and C4) for deprotonation. The strong electron-withdrawing inductive and resonance effects of the sulfonyl group significantly increase the acidity of the α-protons, making them readily accessible for a variety of C-C bond-forming reactions. This activation is fundamental to the utility of this compound as a versatile building block in organic synthesis.

Potential for Sulfone Elimination Reactions (e.g., Ramberg-Bäcklund-type)

The sulfone moiety can be eliminated under specific conditions, most notably through the Ramberg-Bäcklund reaction. wikipedia.orgorganic-chemistry.org This reaction provides a method for the conversion of α-halo sulfones into alkenes with the extrusion of sulfur dioxide. wikipedia.org For this compound, this would first require halogenation at the C2 position. The resulting 2-halo-3-methanesulfonylcyclopentan-1-one, upon treatment with a strong base, could potentially undergo the Ramberg-Bäcklund rearrangement to form a cyclopentenone derivative.

The mechanism involves deprotonation at the α'-position (C4), followed by intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered cyclic sulfone (episulfone). This intermediate is unstable and readily eliminates sulfur dioxide to yield the alkene. wikipedia.org This reaction pathway offers a strategic approach to the synthesis of substituted cyclopentenones from this compound.

Interactions with Adjacent Carbonyl Reactivity

The sulfone and carbonyl groups in this compound exhibit a synergistic electronic relationship. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the primary influence of the sulfone group is the activation of the α-protons, which dictates the majority of the compound's characteristic reactions. The proximity of these two powerful electron-withdrawing groups creates a unique electronic environment within the five-membered ring, influencing its conformation and the stereochemical outcome of its reactions.

Rearrangement Reactions

Rearrangement reactions of this compound would involve the migration of a carbon or substituent, leading to a structural isomer. These transformations are typically promoted by the formation of reactive intermediates, such as enolates under basic conditions or protonated species under acidic conditions.

In the presence of a base, this compound can undergo deprotonation at the carbons adjacent to the carbonyl group (α-carbons). The resulting enolate is a key intermediate that can potentially initiate rearrangement pathways. A notable base-catalyzed rearrangement that could be envisioned for a derivative of this compound is a Favorskii-type rearrangement.

The classical Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with ring contraction in cyclic systems. nrochemistry.comwikipedia.org For this compound to undergo a similar transformation, it would first require halogenation at the C-2 position to form 2-halo-3-methanesulfonylcyclopentan-1-one. In this hypothetical scenario, treatment with a base, such as an alkoxide, would lead to the formation of a cyclopropanone (B1606653) intermediate through intramolecular nucleophilic attack of the enolate, with the halide acting as the leaving group. Subsequent nucleophilic attack on the strained cyclopropanone by the alkoxide would result in a ring-contracted cyclobutane (B1203170) carboxylic acid ester.

A study on the reaction of α-chloro-β-keto sulfones with amines in the presence of sodium hydride demonstrated a Favorskii-type rearrangement, yielding ring-contracted amides. ddugu.ac.in The regioselectivity of the ring-opening of the intermediate cyclopropanone was complete, favoring the formation of a carbanion stabilized by the sulfonyl group. ddugu.ac.in This suggests that a 2-halo derivative of this compound could potentially undergo a similar ring contraction.

Another well-known base-catalyzed reaction of sulfones is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.comambeed.com This reaction proceeds through the formation of a transient three-membered episulfone intermediate, which then extrudes sulfur dioxide to form the double bond. wikipedia.org While this is not a skeletal rearrangement in the same vein as the Favorskii rearrangement, it is a significant base-mediated transformation of sulfones. For this compound, this reaction would require prior halogenation at the C-2 position.

| Hypothetical Base-Catalyzed Rearrangement of a 2-Halo-3-methanesulfonylcyclopentan-1-one | |

| Reaction Type | Favorskii-type Rearrangement |

| Starting Material | 2-Halo-3-methanesulfonylcyclopentan-1-one |

| Reagents | Base (e.g., Sodium alkoxide) |

| Key Intermediate | Bicyclic cyclopropanone |

| Potential Product | 2-Methanesulfonylcyclobutane-1-carboxylic acid derivative |

| Driving Force | Relief of ring strain in the cyclopropanone intermediate |

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which enhances the electrophilicity of the carbonyl carbon and can facilitate various rearrangements. While specific literature on the acid-catalyzed rearrangement of this compound is scarce, potential pathways can be postulated based on the general reactivity of ketones.

One possibility is a skeletal rearrangement analogous to the Wagner-Meerwein rearrangement, which typically occurs in carbocationic systems. Protonation of the carbonyl group, followed by enolization, could potentially lead to the formation of a carbocationic intermediate. Subsequent migration of one of the ring carbons could lead to a ring-expanded or ring-contracted product, driven by the stability of the resulting carbocation. The presence of the electron-withdrawing sulfonyl group would likely influence the stability of any nearby carbocationic centers and thus direct the course of such a rearrangement.

Another potential acid-catalyzed process could involve the migration of the methanesulfonyl group itself. Protonation of the ketone could be followed by the migration of the sulfonyl group from the C-3 to the C-2 position, if such a rearrangement leads to a more stable intermediate. However, such migrations are not common for sulfonyl groups in this context without specific driving forces.

It is important to note that these potential acid-catalyzed rearrangements are speculative and would require experimental validation. The stability of the cyclopentanone ring and the electronic influence of the β-sulfonyl group would be critical factors in determining the feasibility and outcome of any such reaction.

| Potential Acid-Catalyzed Processes for this compound | |

| Process | Skeletal Rearrangement |

| Proposed Intermediate | Protonated ketone, enol, carbocation |

| Potential Outcome | Ring expansion or contraction |

| Influencing Factors | Stability of carbocationic intermediates, ring strain |

| Process | Substituent Migration |

| Proposed Intermediate | Protonated ketone |

| Potential Outcome | Migration of the methanesulfonyl group |

| Influencing Factors | Relative stability of intermediates |

Stereochemical Aspects in the Synthesis and Reactions of 3 Methanesulfonylcyclopentan 1 One

Diastereoselectivity in Nucleophilic Additions to the Carbonyl

The stereochemical outcome of nucleophilic additions to the carbonyl group of a substituted cyclopentanone (B42830) is a critical aspect of its synthetic utility. The facial selectivity of the attack by a nucleophile is governed by the steric and electronic environment around the carbonyl carbon.

Influence of the Sulfone Substituent on Diastereofacial Selectivity

The methanesulfonyl group at the 3-position is anticipated to exert a significant directing effect on incoming nucleophiles. This influence would stem from a combination of its steric bulk and its strong electron-withdrawing nature. In related systems, bulky substituents often direct incoming nucleophiles to the opposite face of the ring to minimize steric hindrance. Furthermore, the electron-withdrawing sulfone group can influence the conformation of the cyclopentanone ring, which in turn affects the accessibility of the two faces of the carbonyl group. However, without specific experimental data from reactions such as hydride reductions or Grignard additions to 3-Methanesulfonylcyclopentan-1-one (B6148252), any discussion on the preferred diastereomeric product remains speculative. Detailed studies providing diastereomeric ratios (d.r.) for such reactions are needed to quantify this influence.

Substrate Control in Stereoselective Transformations

Substrate-controlled stereoselective transformations rely on the inherent chirality of the starting material to direct the formation of new stereocenters. In the context of a chiral, non-racemic this compound, the existing stereocenter at the 3-position would be the primary source of stereochemical induction. The relative orientation of the methanesulfonyl group would dictate the facial bias for nucleophilic attack on the carbonyl or for reactions at the alpha-carbons. Again, a lack of published research on such transformations for this specific molecule prevents a detailed analysis of the extent and direction of this control.

Enantioselective Synthesis

The preparation of enantiomerically pure or enriched this compound is a key challenge for its application in asymmetric synthesis. Several general strategies for the enantioselective synthesis of substituted cyclopentanones exist, but their specific application to this target has not been reported in detail.

Asymmetric Construction of the Cyclopentanone Scaffold

One approach to enantiopure this compound would involve the asymmetric construction of the five-membered ring itself. This could potentially be achieved through various methods, such as asymmetric Michael additions to a suitable acceptor followed by cyclization, or through enantioselective intramolecular reactions. While general methods for the asymmetric synthesis of cyclopentanones are known, their adaptation to incorporate the methanesulfonyl group at the desired position with high enantioselectivity would require dedicated investigation.

Chiral Catalyst-Mediated Transformations

Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective functionalization of cyclic ketones. A plausible route to chiral this compound could involve the asymmetric alpha-functionalization of a cyclopentanone precursor or an asymmetric conjugate addition to a cyclopentenone derivative. For instance, a chiral amine catalyst could be employed to facilitate an enantioselective Michael addition of a sulfonyl-containing nucleophile to cyclopentenone. However, specific examples and data on the efficiency and enantioselectivity (e.e.) of such catalyst-mediated transformations for this particular compound are not documented.

Auxiliary-Controlled Asymmetric Syntheses

The use of chiral auxiliaries is a classical and reliable method for achieving high levels of stereocontrol. In this approach, an achiral cyclopentanone precursor would be derivatized with a chiral auxiliary. Subsequent reactions, guided by the stereodirecting influence of the auxiliary, would install the desired stereochemistry. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched product. While this is a viable strategy in principle, its application to the synthesis of this compound, including the selection of an effective auxiliary and the optimization of reaction conditions, has not been described in the available scientific literature.

Control of Stereochemistry at the α-Carbon to the Carbonyl (C-2)

The methylene (B1212753) group at the C-2 position of this compound is activated by both the adjacent carbonyl and sulfonyl groups, facilitating the formation of an enolate. The subsequent reactions of this enolate, particularly alkylation, introduce a new stereocenter at C-2, necessitating precise control over the stereochemical course of the reaction.

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org In the case of this compound, deprotonation at the C-2 position generates a planar enolate, which is then susceptible to attack by an electrophile. The stereochemical outcome of this alkylation is governed by the direction from which the electrophile approaches the enolate face.

The stereoselectivity of the alkylation can be influenced by several factors, including the nature of the base, the solvent, the temperature, and the presence of chiral auxiliaries or catalysts. For instance, the use of a bulky base may favor the formation of the kinetic enolate, while thermodynamic conditions might lead to the more stable enolate isomer. The chelation of the enolate with a metal cation can also create a more rigid, organized transition state, thereby directing the incoming electrophile to a specific face of the enolate.

While specific experimental data on the stereoselective alkylation of this compound is not extensively documented in publicly available literature, the principles of stereocontrol in the alkylation of related β-dicarbonyl and β-keto sulfone systems are well-established. libretexts.org The general approach involves the formation of an enolate followed by reaction with an alkyl halide. libretexts.org The stereochemical outcome is dictated by the facial selectivity of the alkylation step.

| Parameter | Influence on Stereocontrol |

| Base | Can influence the geometry of the resulting enolate (E vs. Z), which in turn can affect facial selectivity. |

| Solvent | Can affect the aggregation state and solvation of the enolate, influencing its reactivity and stereoselectivity. |

| Temperature | Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy. |

| Chiral Auxiliary | A covalently attached chiral group can effectively block one face of the enolate, directing the electrophile to the opposite face. |

| Chiral Catalyst | A chiral Lewis or Brønsted acid can coordinate to the enolate and the electrophile, creating a chiral environment that directs the reaction pathway. |

This table presents a generalized summary of factors influencing stereocontrol in enolate alkylation reactions based on established principles of organic chemistry.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product in theoretically 100% yield. nih.gov This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgprinceton.edu For this compound, a DKR approach could be envisioned for the synthesis of enantiomerically enriched 2-substituted derivatives.

A typical DKR of a racemic ketone involves the enantioselective reaction of one enantiomer, often through enzymatic or metal-catalyzed reduction or acylation, coupled with a racemization process for the unreacted enantiomer. In the context of this compound, a racemization of the stereocenter at C-3 could potentially be achieved under basic or acidic conditions that facilitate epimerization, while a stereoselective reaction occurs at the C-2 position.

Alternatively, if a chiral center is introduced at C-2 via alkylation, a DKR could be employed to resolve the resulting diastereomers. However, a more direct approach would be the dynamic kinetic asymmetric transformation of the prochiral enolate of this compound. In this scenario, the enolate is in equilibrium with its two enantiomeric forms, and a chiral catalyst selectively catalyzes the reaction of one enantiomer, leading to a single enantiomeric product.

| DKR Component | Role in the Transformation | Potential Application to this compound |

| Kinetic Resolution | An enantioselective reaction that differentiates between the two enantiomers of the substrate. | Enzymatic reduction of the carbonyl or enantioselective protonation of the enolate. |

| Racemization | An in-situ process that interconverts the enantiomers of the starting material. | Base- or acid-catalyzed epimerization at a stereocenter. |

| Chiral Catalyst | A catalyst that preferentially reacts with one enantiomer over the other. | Chiral metal complexes or organocatalysts. mdpi.com |

This table outlines the general components of a dynamic kinetic resolution and their potential application to the stereoselective synthesis of derivatives of this compound.

Conformational Analysis and its Impact on Reactivity

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations, most commonly described as the envelope and twist forms. libretexts.orgchemistrysteps.com The introduction of substituents, such as the carbonyl and methanesulfonyl groups in this compound, will influence the conformational preference of the ring. A detailed conformational analysis is crucial for understanding the reactivity of the molecule, as the spatial arrangement of the functional groups dictates their accessibility and interaction. nih.gov

The relative orientation of the methanesulfonyl group at C-3 with respect to the carbonyl group at C-1 will be a key determinant of the ring's preferred conformation. The bulky sulfonyl group will likely favor an equatorial position in the most stable conformation to minimize steric interactions. This conformational bias will, in turn, affect the stereochemical outcome of reactions at the C-2 position. For example, the approach of a reagent to the enolate formed at C-2 will be influenced by the steric hindrance imposed by the pseudo-axial or pseudo-equatorial C-3 substituent in the dominant ring conformation.

Computational modeling and spectroscopic techniques, such as NMR spectroscopy, can provide insights into the conformational landscape of this compound. soton.ac.ukresearchgate.net The coupling constants between adjacent protons, for instance, are dependent on the dihedral angles between them, which are a direct reflection of the ring's conformation. Understanding the conformational equilibrium and the energy barriers between different conformers is essential for predicting and controlling the stereochemical course of its reactions.

| Conformation | Description | Potential Influence on Reactivity |

| Envelope | One atom of the ring is out of the plane of the other four. | The out-of-plane atom can influence the facial accessibility of the adjacent carbons. |

| Twist (Half-Chair) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Can relieve steric strain and may be a populated conformation depending on the substitution pattern. |

| Axial/Equatorial Substituents | The orientation of the methanesulfonyl group relative to the mean plane of the ring. | An equatorial substituent generally presents less steric hindrance to an approaching reagent than an axial one. |

This table describes the basic conformations of a cyclopentane ring and their potential influence on the reactivity of this compound.

Synthetic Utility As a Building Block in Complex Molecule Construction

Precursor in Natural Product Synthesis

The cyclopentane (B165970) ring is a common motif in a vast array of natural products. Therefore, substituted cyclopentanones are attractive starting materials for their total synthesis.

In a convergent synthetic approach, complex fragments of a target molecule are synthesized independently and then joined together. 3-Methanesulfonylcyclopentan-1-one (B6148252) could serve as a key fragment, with the ketone providing a handle for coupling reactions. For instance, a Wittig reaction or Horner-Wadsworth-Emmons olefination at the carbonyl group could be used to introduce a side chain, while the sulfone group could be displaced by a nucleophile in a separate fragment, leading to the rapid assembly of a complex carbon skeleton.

Divergent synthesis aims to generate a library of structurally related compounds from a common intermediate. The reactivity of this compound offers several avenues for diversification. For example, selective reduction of the ketone would yield a cyclopentanol, which could then undergo a variety of functional group transformations. The α-protons to the ketone and sulfone are acidic and could be deprotonated to allow for alkylation, introducing diversity at these positions. Furthermore, elimination of the methanesulfonyl group could generate a cyclopentenone, a versatile intermediate for conjugate additions.

Intermediate in the Synthesis of Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing the foundation for new therapeutic agents.

Lead compounds are starting points for drug discovery programs. The unique substitution pattern of this compound could be exploited to generate novel scaffolds for screening. The sulfone group, in particular, is a common feature in many biologically active molecules, often acting as a bioisostere for other functional groups. By reacting the ketone with various amines, for instance, a library of imines or enamines could be generated, each with a distinct three-dimensional shape and potential for biological activity.

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound could serve as a precursor for the synthesis of novel fused heterocyclic systems. For example, a Paal-Knorr type reaction with a 1,4-dicarbonyl compound could potentially lead to the formation of a furan (B31954) or pyrrole (B145914) ring fused to the cyclopentane core. Alternatively, condensation reactions with dinucleophiles such as hydrazines or hydroxylamines could be used to construct novel pyrazole (B372694) or isoxazole-containing scaffolds. The presence of the sulfone group could influence the regioselectivity of these cyclization reactions.

Application in Material Science Precursor Synthesis

While no specific applications of this compound in material science have been reported, its functional groups suggest potential uses. For instance, the cyclopentanone (B42830) moiety could be a component of a monomer for polymerization, potentially leading to new polymers with unique thermal or mechanical properties. The polarity of the sulfone group could also be exploited to create materials with specific dielectric properties or for applications in separation science.

Utilization in Cascade and Multicomponent Reactions

Despite the synthetic potential of functionalized cyclopentanones, a thorough review of the scientific literature reveals a notable absence of specific examples detailing the use of this compound in cascade or multicomponent reactions. Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools for the efficient construction of complex molecular architectures.

While the methanesulfonyl group can act as a good leaving group and the ketone functionality allows for a variety of transformations, there are no documented instances in peer-reviewed journals or patents where this compound has been explicitly employed as a substrate in a reaction sequence that would be classified as a cascade or multicomponent reaction.

General methodologies for cascade and multicomponent reactions involving other cyclic ketones are well-established. These often rely on the in situ formation of reactive intermediates, such as enamines or enolates, which then participate in subsequent bond-forming events. However, the specific electronic and steric properties of the methanesulfonyl substituent at the 3-position of the cyclopentanone ring may influence its reactivity in ways that have not yet been explored or reported for these types of complex transformations.

Further research would be necessary to determine the feasibility and potential pathways for utilizing this compound as a building block in the context of cascade and multicomponent reaction design. Such studies would involve screening various reaction conditions and coreactants to ascertain if the unique functionalities of this compound can be harnessed for the rapid assembly of novel and structurally diverse molecules.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reactivity of 3-methanesulfonylcyclopentan-1-one (B6148252) is dictated by the interplay between the electron-withdrawing nature of the methanesulfonyl group and the electrophilic character of the carbonyl group. This section explores the key transformations of this compound, focusing on the analysis of transition states and the identification of reaction intermediates.

Transition State Analysis of Key Transformations

The key transformations of this compound likely involve reactions at the α-carbon, the carbonyl group, and the sulfonyl group. Transition state analysis, often performed using computational methods, provides insights into the energy barriers and geometries of these transformations.

For reactions involving the deprotonation of the α-carbon to the sulfonyl group, the transition state is expected to involve the partial formation of a carbanion, stabilized by the adjacent sulfonyl group. The geometry of this transition state would likely feature an elongated C-H bond and a developing negative charge on the carbon atom.

In the case of nucleophilic addition to the carbonyl group, the transition state would resemble a tetrahedral arrangement around the carbonyl carbon, with the nucleophile partially bonded to the carbon and the carbonyl oxygen developing a partial negative charge. The presence of the electron-withdrawing sulfonyl group at the 3-position can influence the stability of this transition state through inductive effects.

Reactions involving the sulfonyl group itself, such as nucleophilic substitution at the sulfur atom, are also possible. Theoretical studies on the hydrolysis and methanolysis of methanesulfonyl chloride suggest that these reactions proceed through a concerted SN2 mechanism with a trigonal-bipyramidal transition state. acs.org It is plausible that similar transition states are involved in the reactions of this compound at the sulfur center.

A summary of expected transition state characteristics for key transformations is presented in Table 1.

Table 1: Predicted Transition State Characteristics for Key Transformations of this compound

| Transformation | Expected Transition State Geometry | Key Features |

|---|---|---|

| α-Deprotonation | Developing trigonal planar character at the α-carbon | Elongated C-H bond, partial negative charge on carbon |

| Nucleophilic addition to carbonyl | Tetrahedral-like around the carbonyl carbon | Partial bond formation with nucleophile, partial negative charge on oxygen |

| Nucleophilic substitution at sulfur | Trigonal-bipyramidal | Apical positions occupied by the incoming nucleophile and leaving group |

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For this compound, several key intermediates can be postulated based on the reactivity of β-ketosulfones. researchgate.net

Enolate formation is a common intermediate in reactions of ketones. In the case of this compound, the formation of an enolate by deprotonation of the α-carbon to the carbonyl group is expected. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.

Radical intermediates can also play a role, particularly in reactions initiated by radical initiators or under photochemical conditions. For instance, the reaction of β-ketosulfones can proceed through radical pathways. researchgate.net In the context of γ-keto sulfone synthesis, key intermediates such as sulfonyl radicals and γ-keto sulfonyl radicals have been identified as playing a decisive role. nih.govrsc.org

In reactions involving the sulfonyl group, hypervalent sulfur intermediates, such as those with a trigonal-bipyramidal geometry, have been proposed in the reactions of sulfonyl compounds with nucleophiles. scispace.com

Table 2 summarizes potential intermediates in the reactions of this compound.

Table 2: Potential Intermediates in Reactions of this compound

| Intermediate | Formation Pathway | Potential Subsequent Reactions |

|---|---|---|

| Enolate | Deprotonation of α-carbon to the carbonyl | Alkylation, Aldol condensation |

| α-Sulfonyl Carbanion | Deprotonation of α-carbon to the sulfonyl group | Nucleophilic attack |

| Radical Species | Radical initiation | Addition to unsaturated systems, cyclization |

| Hypervalent Sulfur Intermediate | Nucleophilic attack on the sulfur atom | Substitution, elimination |

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structure, reactivity, and spectroscopic properties of organic molecules. For this compound, DFT calculations can provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations can be employed to map out the potential energy surfaces of various reactions involving this compound. This allows for the determination of reaction pathways, activation energies, and the structures of transition states and intermediates.

For example, DFT calculations have been used to investigate the low-temperature oxidation reaction processes of cyclopentanone (B42830), revealing the dominant product channels and the formation of various intermediates. nih.govacs.org Similar studies on this compound could elucidate the influence of the methanesulfonyl group on the oxidation pathways.

Furthermore, DFT calculations have been instrumental in understanding the mechanism of copper-catalyzed reactions, such as tandem arylation-cyclization reactions. beilstein-journals.org For potential catalytic transformations of this compound, DFT could help in designing and optimizing reaction conditions. DFT calculations have also been used to study the mechanism of four-component borocarbonylative reactions, highlighting the role of different starting materials in determining the reaction outcome. rsc.org

Conformer and Isomer Stability Analysis

The five-membered ring of cyclopentanone is not planar and exists in various conformations, such as the envelope and twist forms. libretexts.org The presence of a bulky methanesulfonyl group at the 3-position will significantly influence the conformational preferences of this compound.

DFT calculations can be used to determine the relative energies of different conformers and isomers. For substituted cyclopentanones, the stability of conformers is a balance between torsional strain and steric interactions. acs.orgacs.org In the case of this compound, the methanesulfonyl group will likely prefer an equatorial-like position to minimize steric hindrance.

The relative stability of cis and trans isomers, if applicable (for further substituted derivatives), can also be predicted using DFT. For instance, in disubstituted cyclopentanes, the trans isomer is often more stable than the cis isomer due to reduced steric strain. libretexts.org

A hypothetical comparison of the relative energies of two conformers of this compound is presented in Table 3.

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Position of Methanesulfonyl Group | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Equatorial-like | 0.0 (most stable) |

| Conformer B | Axial-like | > 2.0 |

Prediction of Reactivity and Selectivity

DFT calculations can be used to predict the reactivity and selectivity of this compound in various reactions. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, one can identify the most reactive sites in the molecule.

The electron-withdrawing nature of the methanesulfonyl group is expected to lower the energy of the LUMO, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The acidity of the α-protons can also be predicted by calculating the energy of the corresponding conjugate bases.

In reactions where multiple products can be formed, DFT can be used to calculate the activation energies for the different pathways, thereby predicting the major product. This is particularly useful for understanding regioselectivity and stereoselectivity. The reactivity-selectivity principle, although now considered obsolete in its original general form, can be investigated for specific reaction series using computational methods to understand the underlying factors. wikipedia.org

Spectroscopic Investigations for Structural and Mechanistic Confirmation

The definitive structural and mechanistic understanding of chemical processes involving this compound relies on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence for the compound's three-dimensional structure, connectivity, and its transformation during chemical reactions.

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, beyond simple 1D proton and carbon-13 spectra which confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques are indispensable for assigning the relative stereochemistry of the molecule.

Two-dimensional experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of protons. In the case of a substituted cyclopentanone ring, a NOESY experiment can distinguish between cis and trans isomers by detecting through-space correlations between the proton at C3 and the protons on the cyclopentyl ring. For instance, a NOESY correlation between the methine proton at the stereocenter bearing the sulfonyl group and specific protons on the ring would indicate their spatial closeness, allowing for a definitive stereochemical assignment. ipb.pt

Additionally, homonuclear correlation spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity within the cyclopentanone ring. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This suite of experiments provides a complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Representative 1H and 13C NMR Data for a Substituted Cyclopentanone Derivative Note: This table is illustrative, as specific experimental data for this compound is not publicly available. The chemical shifts are typical for such a scaffold.

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (1H → 13C) |

| 1 | - | ~215.0 (C=O) | H2, H5 → C1 |

| 2 | 2.20-2.40 (m) | ~45.0 | H2 → C1, C3 |

| 3 | 3.50-3.70 (m) | ~65.0 | H3 → C1, C2, C4, C=S(O2)CH3 |

| 4 | 1.90-2.10 (m) | ~30.0 | H4 → C3, C5 |

| 5 | 2.10-2.30 (m) | ~38.0 | H5 → C1, C4 |

| -SO2CH3 | 3.05 (s) | ~42.0 | -SO2CH3 → C3 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound. For this compound, obtaining a single crystal suitable for X-ray diffraction would unequivocally confirm its molecular geometry and packing in the crystal lattice. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the construction of a detailed molecular model. researchgate.netmdpi.com Key parameters obtained from a crystallographic analysis include the unit cell dimensions, space group, and atomic coordinates. mdpi.com These data not only confirm the stereochemical assignment made by NMR but also reveal details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. mdpi.com While a specific crystal structure for this compound is not publicly documented, the methodology remains the gold standard for solid-state structural proof.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters for a Fictional Cyclopentanone Derivative This table represents typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical formula | C6H10O3S |

| Formula weight | 162.21 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| β (°) | 98.618(10) |

| Volume (Å3) | 900.07(5) |

| Z | 4 |

| Calculated density (g/cm3) | 1.573 |

| Final R indices [I>2σ(I)] | R1 = 0.0622, wR2 = 0.1994 |

| Data / restraints / parameters | 8310 / 0 / 6264 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of reactions and identifying the products formed. In the context of reactions involving this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction components followed by their detection based on their mass-to-charge ratio (m/z). nih.gov

The fragmentation patterns of sulfones in mass spectrometry are characteristic. cdnsciencepub.comresearchgate.net Electron Ionization (EI) often leads to cleavage of the C-S bond and rearrangements. Electrospray Ionization (ESI), a softer ionization technique commonly used with LC-MS, typically yields the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+).

A particularly powerful MS technique for quantitative analysis and monitoring specific compounds in complex mixtures is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). nih.govproteomics.com.au This method, performed on a triple quadrupole mass spectrometer, involves selecting a specific precursor ion (e.g., the [M+H]+ of this compound), fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion. proteomics.com.au This highly selective and sensitive technique allows for the precise tracking of the consumption of reactants and the formation of products over the course of a reaction. nih.gov

Table 3: Representative Mass Spectrometry Data and MRM Transitions for this compound

| Analysis Mode | Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition (MRM) |

| Full Scan (ESI+) | Protonated Molecule | 163.05 [M+H]+ | - | - |

| Full Scan (ESI+) | Sodium Adduct | 185.03 [M+Na]+ | - | - |

| MRM / Tandem MS | [M+H]+ | 163.05 | 83.05 [M+H - SO2CH3]+ | 163.05 → 83.05 |

| MRM / Tandem MS | [M+H]+ | 163.05 | 99.04 [M+H - SO2]+ | 163.05 → 99.04 |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The development of new catalytic methods is crucial for the efficient and selective synthesis and functionalization of 3-methanesulfonylcyclopentan-1-one (B6148252). While classical approaches exist, modern catalysis offers pathways to novel structures with high levels of control.

Future research should focus on metal-catalyzed reactions that exploit the inherent reactivity of the β-keto sulfone moiety. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) of related cyclic sulfones has proven effective for creating enantioenriched products. numberanalytics.com Applying this methodology to this compound could provide access to a wide range of chiral derivatives. A key challenge is achieving high enantioselectivity, which often relies on the dynamic kinetic resolution of enolate intermediates. numberanalytics.com

Furthermore, rhodium-catalyzed C-H insertion reactions represent another promising avenue for forming functionalized five-membered cyclic sulfones. nih.gov Investigating intramolecular C-H insertion of diazo compounds derived from this compound could lead to novel bicyclic systems. The choice of catalyst, such as dirhodium(II) tetra(perfluorobutyrate) (Rh₂(pfb)₄), is critical in controlling the outcome of such reactions. nih.gov

| Catalyst System | Transformation | Potential Application for this compound | Reference |

| Pd₂(dba)₃ / Chiral Ligand | Asymmetric Allylic Alkylation | Synthesis of enantioenriched α-functionalized cyclopentanones | numberanalytics.com |

| Rh₂(pfb)₄ | Intramolecular C-H Insertion | Formation of bicyclic sulfone derivatives | nih.gov |

| Cu(I) salts | SO₂ Insertion | Novel synthesis routes to the core cyclopentanone (B42830) sulfone structure | wikipedia.org |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. wikipedia.orgresearchgate.net The synthesis of active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) and lomustine (B1675051) has been successfully demonstrated using flow reactors, showcasing the technology's power. nih.govslideshare.net

Integrating the synthesis and derivatization of this compound into flow chemistry methodologies is a logical next step. Reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, could be safely performed in microreactors. organicreactions.org For example, a multi-step synthesis involving initial formation of the cyclopentanone ring followed by sulfone oxidation and subsequent functionalization could be telescoped into a single continuous process, eliminating the need for isolation of intermediates. slideshare.net This approach would not only improve efficiency and yield but also facilitate on-demand synthesis of specific derivatives. slideshare.net

Exploration of Bio-Catalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are powerful tools for the asymmetric reduction of ketones to chiral alcohols. researchgate.netnih.govwisdomlib.org

A significant unexplored avenue for this compound is its use as a substrate in biocatalytic reductions. The stereoselective reduction of the ketone functionality would yield optically active β-hydroxy sulfones, which are valuable chiral building blocks. nih.gov KREDs have been successfully used for the reduction of various β-keto sulfones, often with excellent enantioselectivity (>99% ee). researchgate.netrsc.org Screening a library of KREDs against this compound could identify enzymes capable of producing either the (R)- or (S)-alcohol, providing access to both enantiomers. nih.gov Furthermore, whole-cell biocatalysis presents an attractive option, as it can incorporate cofactor regeneration systems, making the process more economically viable. wisdomlib.orgnih.gov

Another area of interest is the enzymatic modification of the sulfone group itself. For example, the 4S pathway in certain microorganisms like Rhodococcus species involves the enzymatic oxidation of dibenzothiophene-sulfone, suggesting that enzymes capable of acting on sulfones exist in nature. mdpi.com Exploring the potential of such enzymes to catalyze reactions at the sulfone moiety of this compound could open up entirely new biosynthetic pathways.

| Enzyme Class | Transformation | Potential Product from this compound | Reference |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric ketone reduction | (1R,3S)- or (1S,3S)-3-Methanesulfonylcyclopentan-1-ol | researchgate.netnih.govnih.gov |

| Sulfoxide (B87167)/Sulfone Monooxygenases | Sulfone modification | Novel hydroxylated or cleaved products | mdpi.comalmacgroup.com |

Sustainable Synthesis Approaches for this compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability. Future research should aim to develop greener synthetic routes to this compound. This includes the use of less hazardous reagents and solvents, atom-economical reactions, and catalytic processes.

One key area is the source of the sulfone group. Traditional methods often rely on the oxidation of corresponding sulfides, which can use harsh oxidants. organic-chemistry.org An alternative involves the use of sulfur dioxide (SO₂) or its surrogates. wikipedia.org For example, the reaction of DABSO (a DABCO-sulfur dioxide complex) with Grignard reagents can form sulfinates, which can then be elaborated into sulfones. Developing a convergent synthesis where the cyclopentanone ring is formed concurrently with the introduction of the sulfonyl group using an SO₂ surrogate would be a highly efficient and sustainable approach.

Expanding its Synthetic Scope through Dearomatization or Ring Expansion/Contraction

The cyclopentanone core of this compound is a versatile platform for constructing more complex ring systems.

Ring Expansion: Ring expansion reactions can convert the five-membered cyclopentanone into a six-membered cyclohexanone. The Tiffeneau–Demjanov rearrangement is a classic method for achieving this one-carbon ring expansion. numberanalytics.comwikipedia.orgorganicreactions.orgnumberanalytics.com This reaction proceeds by treating a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org Applying this to a derivative of this compound could yield a 4-methanesulfonylcyclohexanone, a valuable scaffold for further synthesis.

Ring Contraction: Conversely, ring contraction can be achieved via the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically involves treating an α-halo ketone with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgslideshare.net Halogenation of this compound at the α-position to the ketone, followed by treatment with a base like sodium methoxide, could produce a derivative of 3-methanesulfonylcyclobutane-1-carboxylic acid. This provides access to strained four-membered ring systems that are otherwise difficult to synthesize. wikipedia.orgnrochemistry.com

Dearomatization: Dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional, complex molecules. rsc.orgnih.gov While this compound itself is not aromatic, it could be used as a dienophile or reaction partner in processes that involve the dearomatization of an aromatic substrate, leading to highly functionalized and sterically dense polycyclic structures. nih.gov

| Reaction Type | Reagents/Conditions | Potential Product Scaffolds | Reference |

| Tiffeneau–Demjanov Rearrangement | 1. Cyanohydrin formation, 2. Reduction, 3. Nitrous acid | 4-Methanesulfonylcyclohexanone | numberanalytics.comwikipedia.org |

| Favorskii Rearrangement | 1. α-Halogenation, 2. Base (e.g., NaOMe) | Methyl 3-methanesulfonylcyclobutane-1-carboxylate | wikipedia.orgddugu.ac.in |

Advanced Functionalization of the Sulfone Moiety

The sulfone group is often considered a stable and relatively inert functional group. However, its electron-withdrawing nature activates adjacent positions, and the sulfur atom itself can participate in various transformations. rsc.org

The protons on the carbon atom alpha to the sulfone group are acidic, allowing for deprotonation and subsequent alkylation or acylation. nih.gov This provides a straightforward method for introducing further complexity to the cyclopentane (B165970) ring. Manganese-catalyzed α-alkylation of sulfones using alcohols as alkylating agents is a modern example of such a transformation. acs.org

Furthermore, the sulfone itself can be a target for functionalization. A particularly important transformation is the conversion of sulfones into sulfonamides, a common motif in pharmaceuticals. While direct conversion is challenging, multi-step sequences starting from related sulfur compounds are well-established. For example, sulfonyl chlorides, which can be prepared from thiols, react readily with amines to form sulfonamides. organic-chemistry.org Developing novel, direct catalytic methods for the amination of the sulfone in this compound would be a significant advancement.

Q & A

Basic Research Questions

Q. How is 3-Methanesulfonylcyclopentan-1-one synthesized in laboratory settings?

- Methodology : The synthesis typically involves cyclization of cyclopentanone derivatives under basic conditions, followed by methanesulfonyl group introduction. For example, a related spiro compound (3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one) is synthesized via cyclization and sulfanyl group incorporation under controlled pH and temperature . Adapting this approach, this compound may require sulfonation using methanesulfonyl chloride in a polar aprotic solvent. Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodology : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (as in USP methods for sulfone-containing compounds) to assess purity .

- Spectroscopy : H/C NMR to confirm the cyclopentanone backbone and methanesulfonyl substituent (C6H10O3S, MW 162.21) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 162.21 for [M+H]).

Q. What are the key stability considerations when storing this compound for long-term research use?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves and eye protection during handling, as recommended for structurally similar sulfones .

Advanced Research Questions

Q. How do reaction conditions influence the sulfonyl group's reactivity in this compound during nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nature of the sulfonyl group enhances electrophilicity at the carbonyl carbon. Reactivity can be modulated by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.

- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions (e.g., elimination).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems. Reaction progress should be monitored via F NMR or kinetic studies .

Q. What computational methods are suitable for modeling the electronic effects of the methanesulfonyl substituent in this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to study substituent stability.

- QSPR Models : Corrogate experimental data (e.g., pKa, logP) with electronic descriptors (e.g., Hammett constants) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

- Methodology :

- Cross-Validation : Replicate spectral acquisition under standardized conditions (e.g., solvent: CDCl3, reference: TMS).

- Orthogonal Techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) or IR carbonyl stretching frequencies (1700–1750 cm) .

- Meta-Analysis : Systematically review solvent effects, impurities, and instrumental calibration across studies. For example, discrepancies in H NMR shifts may arise from trace water in DMSO-d6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products